N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . It is also known by other names such as N-(3,4-Dimethoxyphenethyl)acetamide and N-Acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a dimethoxyphenethyl group attached to an ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, aromatic derivatives.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-Acetyl-3,4-dimethoxyphenethylamine
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N-PROPYLETHANEDIAMIDE is unique due to its specific structural features, such as the presence of both dimethoxyphenethyl and ethanediamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-16-14(18)15(19)17-9-7-11-5-6-12(20-2)13(10-11)21-3/h5-6,10H,4,7-9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATKYYYXCGDNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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